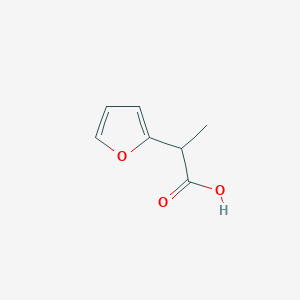![molecular formula C17H22N6 B2624760 2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine CAS No. 2380080-98-6](/img/structure/B2624760.png)
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CBP-307 and belongs to the class of pyrimidine derivatives.
Mechanism of Action
The mechanism of action of CBP-307 is not fully understood. However, it is believed to work by modulating the activity of certain enzymes and receptors in the body. CBP-307 has been shown to inhibit the activity of certain kinases that are involved in the regulation of cell growth and proliferation. It has also been shown to modulate the activity of certain receptors that are involved in the immune response.
Biochemical and Physiological Effects:
CBP-307 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. CBP-307 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders. Additionally, CBP-307 has been shown to improve glucose metabolism and insulin sensitivity in animal models of metabolic diseases.
Advantages and Limitations for Lab Experiments
CBP-307 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. CBP-307 is also soluble in water, which makes it easy to administer to animals in preclinical studies. However, CBP-307 has some limitations for lab experiments. It has low bioavailability and a short half-life, which can make it difficult to achieve therapeutic concentrations in vivo.
Future Directions
There are several future directions for the study of CBP-307. One potential direction is the development of CBP-307 as a therapeutic agent for the treatment of cancer, neurological disorders, and metabolic diseases. Another potential direction is the study of CBP-307 as a modulator of the immune system for the treatment of autoimmune diseases and immunotherapy. Additionally, further research is needed to fully understand the mechanism of action of CBP-307 and to optimize its pharmacokinetic properties for in vivo use.
Synthesis Methods
CBP-307 can be synthesized through a multi-step process involving the reaction of 4-methylpyrimidine-2-carboxylic acid with 6-cyclobutyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazine in the presence of a base to obtain CBP-307.
Scientific Research Applications
CBP-307 has shown promising results in various scientific research studies. It has been studied for its potential use in the treatment of cancer, neurological disorders, and metabolic diseases. CBP-307 has also been studied for its effects on the immune system and its potential use in immunotherapy. Additionally, CBP-307 has been studied for its role in modulating the activity of certain enzymes and receptors in the body.
properties
IUPAC Name |
2-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-13-5-6-18-17(21-13)23-9-7-22(8-10-23)16-11-15(19-12-20-16)14-3-2-4-14/h5-6,11-12,14H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRIFUONAXEZQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)C4CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclobutyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


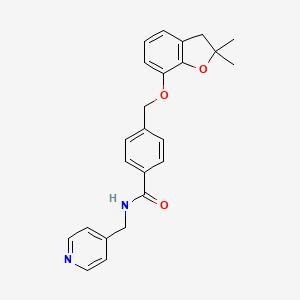

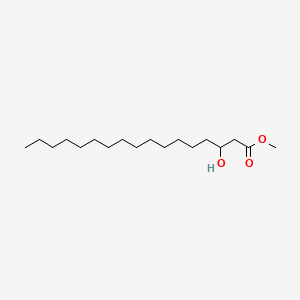
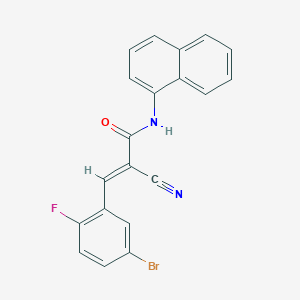
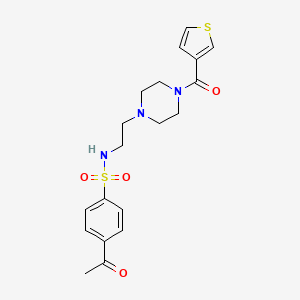
![3-Chloro-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2624687.png)
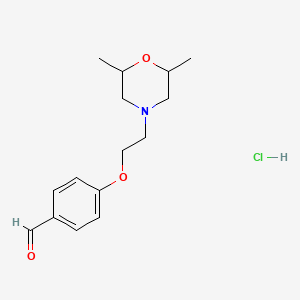
![8-ethoxy-3-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2624691.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanediamide](/img/structure/B2624694.png)
![Oxiran-2-yl-[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B2624695.png)

